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Introduction: The DAPY Solubility Paradox

Diarylpyrimidines (DAPYSs), such as Etravirine (ETR) and Rilpivirine (RPV), represent a highly
potent, third-generation class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
used in HIV-1 antiretroviral therapy. Their clinical success stems from their structural flexibility;
DAPYs adopt a unique "horseshoe"” conformation that allows them to reposition within the
NNRTI-binding pocket (NNIBP), effectively overcoming common viral resistance mutations like
K103N and Y181C[1][1].

However, this structural architecture creates a severe biopharmaceutical paradox. The highly
aromatic, lipophilic nature of DAPYs results in extreme aqueous insolubility (e.g., Etravirine
solubility is <1 yg/mL at pH 7.0), classifying them as challenging BCS Class Il or IV
compounds[2][2]. To bridge the gap between in vitro potency and in vivo bioavailability, rigorous
salt form screening is a mandatory preformulation step.
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Allosteric inhibition of HIV-1 RT by flexible DAPY NNRTIs.

The Thermodynamics of DAPY Salt Formation

Salt screening targets the weakly basic nitrogen centers within the DAPY structure, primarily
the central pyrimidine ring and the anilino nitrogens.

Causality in Counterion Selection

The fundamental rule of salt formation dictates that the pKa of the conjugate acid must be at
least 2 to 3 units lower than the pKa of the basic center to ensure complete proton transfer
rather than mere hydrogen bonding (which would yield a cocrystal)[3][3]. Because DAPYs are
exceptionally weak bases, organic acids like acetic or tartaric acid often fail to form stable salts.
Instead, screening must heavily weight strong inorganic and sulfonic acids (e.g., hydrochloric,
methanesulfonic, sulfuric, and p-toluenesulfonic acids)[4][4].

The Threat of Disproportionation
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The primary failure mode for DAPY salts is disproportionation—the conversion of the salt back
into the insoluble free base upon contact with an aqueous environment. This occurs when the
microenvironmental pH exceeds the

of the salt. In my experience, if a DAPY salt lattice lacks sufficient hydrogen-bonding networks
to stabilize the ionized state during hydration, it will rapidly precipitate as the free base,
negating any bioavailability advantage.

High-Throughput Salt Screening (HTS) Methodology

To systematically identify viable solid forms, a high-throughput experimentation (HTE) approach
is utilized[5][5]. The following is a self-validating protocol designed to eliminate false positives
(such as free-base polymorphs or unreacted physical mixtures).

1. DAPY Free Base
pKa & Solubility Profiling

2. Counterion Selection
(ApKa > 3, e.g., HCI, Tosylate)

3. High-Throughput Crystallization
(Cooling, Evaporation, Antisolvent)

:

4. Solid-State Triage
(XRPD, DSC, TGA)

:

5. Biopharmaceutical Testing
(Dissolution, Disproportionation)

6. Lead Salt Selection
(e.g., Rilpivirine HCI)
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Tiered high-throughput salt screening workflow for DAPY NNRTIs.

Step-by-Step Protocol: Self-Validating Microscale
Screening

Phase 1: Matrix Preparation & Control Setup

e Solvent Selection: Select 8-12 ICH Class 2/3 solvents with varying polarities and hydrogen-
bonding capabilities (e.g., THF, acetone, ethanol, ethyl acetate, acetonitrile).

« Internal Validation Control: For every solvent tested, include a "Free Base Control" well (API
+ Solvent, no counterion). Causality: This ensures that any new crystal habit observed in the
active wells is definitively a salt/cocrystal and not merely a novel polymorph of the free base
induced by the solvent.

Phase 2: Automated Crystallization 3. Dispensing: Using an automated liquid handler, dispense
5-10 mg of DAPY free base into 96-well glass plates. 4. Counterion Addition: Add counterions
at a 1:1.05 molar ratio (slight excess to drive protonation). Target strong acids: HCI,

, methanesulfonic acid, benzenesulfonic acid, and p-toluenesulfonic acid. 5. Crystallization
Modes: Subject parallel plates to three distinct thermodynamic pathways:

o Temperature Cycling: 5°C to 50°C cycles over 48 hours to promote Ostwald ripening.
» Slow Evaporation: Ambient evaporation over 7 days to yield high-quality single crystals.

o Antisolvent Addition: Rapid precipitation using heptane or water to force kinetic lattice
formation.

Phase 3: Solid-State Triage 6. Primary Harvest: Isolate solids via centrifugation. Analyze
immediately via X-Ray Powder Diffraction (XRPD). Compare diffractograms against the Free
Base Control. 7. Thermal Profiling: Subject unique XRPD hits to Differential Scanning
Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Causality: DAPYs have a high
propensity to form solvates (pseudopolymorphs) during screening. TGA will reveal mass loss
prior to melting, instantly flagging undesirable solvated forms[4][4].
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Quantitative Data & Case Studies

The biopharmaceutical fate of DAPY salts is highly dependent on the specific API-counterion
pairing. Below is a summarized comparison of solid forms discovered for Etravirine and
Rilpivirine.

Stability /
] Solid Form Aqueous
API Counterion . o Ref
Type Dissociation

Profile

Rapidly
N _ dissociated (<
Etravirine Hydrochloride Salt _ [4][4]
1h) in 50%

EtOH/Water

50% phase
Etravirine Tosylate Salt transformationto  [4][4]

free base at 1h

Stable;
demonstrated
Etravirine Adipic Acid Cocrystal improved [4][4]
solubility over
time

Highly stable;
maintained
Rilpivirine Hydrochloride Salt dissolution > 33 [6][6]
months
(30°C/75% RH)

Case Study 1: The Etravirine Disproportionation
Challenge

In a comprehensive screening study by Rajput et al., 13 new solid forms of Etravirine were
isolated, including five salts (hydrochloride, mesylate, sulfate, besylate, and tosylate) and five
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solvates[4][4].

The Causality of the Dissolution Matrix: Because Etravirine free base is so hydrophobic, testing
salt solubility in pure water causes instantaneous disproportionation, making kinetic
measurements impossible. Therefore, researchers utilized a 50% ethanol-water mixture at
neutral pH. Even in this optimized matrix, all salts dissociated back to the free base within one
hour, except the tosylate salt, which showed a 50% phase transformation[4][4]. Interestingly,
cocrystals (e.g., with adipic acid) proved far more stable, highlighting that when

is marginal, non-ionic hydrogen-bonded lattices can sometimes offer superior
biopharmaceutical stability over true ionic salts.

Case Study 2: Rilpivirine Hydrochloride Success

Conversely, Rilpivirine (molecular weight of free base: 366.42 g/mol ) was successfully
commercialized as a monohydrochloride salt (molecular weight: 402.88 g/mol ) under the brand
name Edurant[6][6].

The Causality of Counterion Selection: One might question the choice of a hydrochloride salt
for an oral drug, given the high concentration of chloride ions in the stomach (which can
suppress solubility via the common ion effect). However, for Rilpivirine, the HCI salt provided an
optimal combination of lattice energy (preventing hygroscopicity) and chemical stability. FDA
stability data confirms that Rilpivirine HCI tablets maintain their rapid dissolution specifications
(Q= at 45 minutes) even after 33 months under accelerated 30°C/75% RH conditions[6][6].

Conclusion

Salt screening for Diarylpyrimidine NNRTIs is an exercise in balancing kinetic solubility
enhancement against thermodynamic disproportionation. Because DAPYs are weak bases
with extreme lipophilicity, standard salt screens will yield a high rate of solvates and unstable
ionic lattices. Success requires a self-validating HTS workflow that strictly controls for free-base
polymorphs, utilizes strong conjugate acids (

), and immediately triages hits via rigorous aqueous stability testing.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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